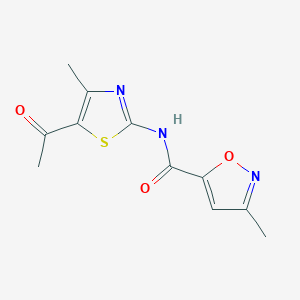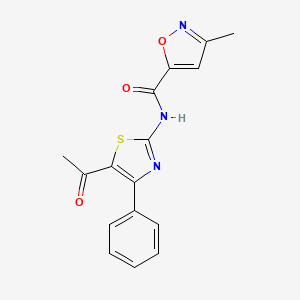
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05211239 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, is a multi-target-directed ligand It has been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .
Mode of Action
It is known that the compound interacts with its targets to exert its biological activities
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target-directed nature . It has shown antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities
Result of Action
The compound has shown significant biological activities. It has demonstrated antioxidant properties, with compound 3h showing the maximum antioxidant properties compared to the rest of the derivatives . It has also shown significant antibacterial and antifungal activities . In terms of α-glucosidase activity, the highest enzyme inhibition activity was observed by compound 3h .
Biochemical Analysis
Biochemical Properties
N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with multiple biomolecules. It has been shown to interact with enzymes such as α-glucosidase, exhibiting significant inhibition activity . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide has demonstrated antioxidant properties, interacting with free radicals and neutralizing their effects .
Cellular Effects
The effects of N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating these pathways, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, its antioxidant properties help in reducing oxidative damage in cells, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes such as α-glucosidase, inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound’s antioxidant activity involves scavenging free radicals, thereby preventing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound maintains its biochemical activity, including enzyme inhibition and antioxidant properties, over extended periods . These findings suggest that the compound is suitable for long-term biochemical studies and applications.
Dosage Effects in Animal Models
The effects of N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications of the compound.
Metabolic Pathways
N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism . The compound’s antioxidant properties also suggest its involvement in oxidative stress response pathways, where it helps in neutralizing free radicals and reducing oxidative damage . These interactions highlight the compound’s potential in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide is transported and distributed through various mechanisms. It interacts with transport proteins and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific cellular compartments where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of N-(5-acetyl-4-methylthiazol-2-yl)-3-methylisoxazole-5-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, enhancing its biochemical activity in those compartments .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-5-4-8(17-14-5)10(16)13-11-12-6(2)9(18-11)7(3)15/h4H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIURDFOEVBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498401.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498407.png)
![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)
![N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498418.png)
![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)
![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)

![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
